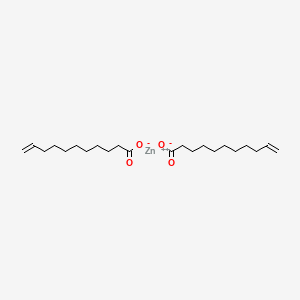

Undécylénate de zinc

Vue d'ensemble

Description

L'undécylénate de zinc est un sel de zinc de l'acide undécylènique, un acide gras dérivé de l'huile de ricin. Il est largement reconnu pour ses propriétés antifongiques et est couramment utilisé pour traiter les infections cutanées telles que le pied d'athlète, le muguet et la teigne . Le composé est connu pour sa capacité à réduire l'irritation et l'inflammation causées par les infections fongiques, ce qui en fait un ingrédient précieux dans diverses formulations topiques .

Applications De Recherche Scientifique

Zinc undecylenate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other zinc compounds and as a reagent in various chemical reactions.

Biology: Studied for its antifungal properties and its ability to inhibit the growth of pathogenic fungi.

Medicine: Used in topical formulations to treat fungal infections and reduce inflammation.

Mécanisme D'action

Target of Action

Zinc undecylenate primarily targets fungi and bacteria . It is an antifungal agent used to treat skin infections such as athlete’s foot . The compound’s antifungal properties are attributed to its ability to disrupt the cellular processes of these microorganisms .

Mode of Action

Zinc undecylenate works by releasing zinc ions when it comes into contact with moisture . These ions can inhibit the growth of bacteria and fungi, making it a useful ingredient in products designed to treat or prevent skin infections .

Biochemical Pathways

It is suggested that many organic fatty acids, including undecylenic acid (from which zinc undecylenate is derived), exert fungicidal or fungistatic actions .

Result of Action

The primary result of zinc undecylenate’s action is the inhibition of fungal and bacterial growth . This leads to the alleviation of symptoms associated with skin infections, such as itching, burning, and irritation .

Action Environment

The action of zinc undecylenate is influenced by the presence of moisture, as it releases zinc ions upon contact with it . This suggests that the compound’s action, efficacy, and stability may be affected by environmental factors such as humidity and temperature.

Analyse Biochimique

Biochemical Properties

Zinc undecylenate plays a significant role in biochemical reactions due to its bifunctional properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, undecylenic acid, the parent compound, is known to conjugate with proteins, serving as a linking molecule. This interaction is crucial for its antifungal activity, as it disrupts the cell membrane of fungi, leading to cell death . Additionally, zinc undecylenate’s antimicrobial properties help prevent the growth of microorganisms on the skin .

Cellular Effects

Zinc undecylenate affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, particularly in fungal cells, leading to their death. This disruption also affects cell signaling pathways and gene expression, as the integrity of the cell membrane is crucial for these processes. In human cells, zinc undecylenate’s antimicrobial properties help maintain cellular health by preventing infections .

Molecular Mechanism

The molecular mechanism of zinc undecylenate involves its interaction with cell membranes and biomolecules. It binds to the cell membrane of fungi, causing disruption and leading to cell death. This binding interaction inhibits the growth and proliferation of fungal cells. Additionally, zinc undecylenate may influence enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc undecylenate change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that zinc undecylenate maintains its antifungal properties over extended periods, although its potency may diminish. In vitro and in vivo studies indicate that prolonged exposure to zinc undecylenate does not significantly affect cellular function, suggesting its safety for long-term use .

Dosage Effects in Animal Models

The effects of zinc undecylenate vary with different dosages in animal models. At low doses, it effectively treats fungal infections without causing adverse effects. At high doses, zinc undecylenate can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where a minimum concentration is required for antifungal activity, but exceeding this threshold can lead to adverse reactions .

Metabolic Pathways

Zinc undecylenate is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of fatty acids. This interaction can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Zinc undecylenate’s role in these pathways is crucial for its antifungal and antimicrobial properties .

Transport and Distribution

Within cells and tissues, zinc undecylenate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cell membrane of fungi. The compound’s distribution is essential for its efficacy, as it needs to reach the site of infection to exert its antifungal effects. Additionally, zinc undecylenate’s accumulation in specific tissues can enhance its therapeutic potential .

Subcellular Localization

Zinc undecylenate’s subcellular localization is primarily at the cell membrane, where it exerts its antifungal activity. Targeting signals and post-translational modifications may direct zinc undecylenate to specific compartments or organelles within the cell. This localization is crucial for its function, as it needs to interact with the cell membrane to disrupt fungal cells effectively .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'undécylénate de zinc peut être synthétisé par plusieurs méthodes. Une méthode courante consiste à faire réagir l'oxyde de zinc avec l'acide undécylènique en présence d'un solvant tel que l'éthanol. La réaction est généralement effectuée à des températures élevées (40-80°C) pendant 1 à 2 heures . Une autre méthode consiste à faire réagir l'acétate de zinc avec l'acide undécylènique en solution aqueuse, suivie d'une filtration, d'un lavage et d'un séchage pour obtenir le produit final .

Méthodes de production industrielle : En milieu industriel, l'this compound est produit en faisant réagir l'oxyde de zinc avec l'acide undécylènique dans un environnement contrôlé. Le mélange réactionnel est chauffé et agité pour assurer une réaction complète. Le produit est ensuite filtré, lavé et séché pour obtenir une poudre d'this compound de haute pureté . Cette méthode garantit une qualité constante et un rendement élevé, ce qui la rend adaptée à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : L'undécylénate de zinc subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut subir des réactions d'oxydation, conduisant à la formation d'oxyde de zinc et d'autres sous-produits.

Substitution : Le composé peut participer à des réactions de substitution, où le groupe undécylénate est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Réactions d'oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions contrôlées.

Réactions de substitution : Des réactifs tels que les halogènes ou d'autres nucléophiles peuvent être utilisés en présence de catalyseurs appropriés.

Principaux produits formés :

Oxydation : Oxyde de zinc et autres dérivés oxydés.

Substitution : Divers composés de zinc substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Biologie : Étudié pour ses propriétés antifongiques et sa capacité à inhiber la croissance des champignons pathogènes.

Médecine : Utilisé dans les formulations topiques pour traiter les infections fongiques et réduire l'inflammation.

5. Mécanisme d'action

L'this compound fonctionne en libérant des ions zinc lorsqu'il entre en contact avec l'humidité. Ces ions inhibent la croissance des bactéries et des champignons en perturbant leurs membranes cellulaires et en interférant avec leurs processus métaboliques . Les propriétés bifonctionnelles du composé lui permettent également de se conjuguer avec d'autres biomolécules, ce qui améliore son efficacité .

Composés similaires :

Acide undécylènique : Un acide gras aux propriétés antifongiques, souvent utilisé en combinaison avec l'this compound pour une efficacité accrue.

Undécylénate de calcium : Un autre sel de l'acide undécylènique, utilisé pour des applications antifongiques similaires.

Undécylénate de cuivre : Connu pour ses propriétés antimicrobiennes, utilisé dans diverses formulations.

Unicité de l'this compound : L'this compound se distingue par son excellente tolérance et sa faible irritabilité par rapport aux autres sels ou acides de zinc . Sa capacité à libérer efficacement des ions zinc en fait un fongicide puissant ayant un large éventail d'applications en médecine et dans l'industrie .

Comparaison Avec Des Composés Similaires

Undecylenic Acid: A fatty acid with antifungal properties, often used in combination with zinc undecylenate for enhanced efficacy.

Calcium Undecylenate: Another salt of undecylenic acid, used for similar antifungal applications.

Copper Undecylenate: Known for its antimicrobial properties, used in various formulations.

Uniqueness of Zinc Undecylenate: Zinc undecylenate stands out due to its excellent tolerance and low irritancy compared to other zinc salts or acids . Its ability to release zinc ions effectively makes it a powerful fungicide with a broad spectrum of applications in medicine and industry .

Propriétés

Numéro CAS |

557-08-4 |

|---|---|

Formule moléculaire |

C11H20O2Zn |

Poids moléculaire |

249.7 g/mol |

Nom IUPAC |

undec-10-enoic acid;zinc |

InChI |

InChI=1S/C11H20O2.Zn/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13); |

Clé InChI |

GAAKLDANOSASAM-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Zn+2] |

SMILES canonique |

C=CCCCCCCCCC(=O)O.[Zn] |

Key on ui other cas no. |

557-08-4 |

Description physique |

Dry Powder |

Pictogrammes |

Irritant |

Synonymes |

Aftate Breezee Chinofungin Chlorisept Curatin Genaspor Micoisdin NP 27 NP-27 NP27 Ony Clear Ony-Clear Purder N, Tolnaftat Sporiline Tinactin Tinaderm Tinatox Tineafax Ting Tolnaftat Purder N Tolnaftate Tonoftal ZeaSo |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

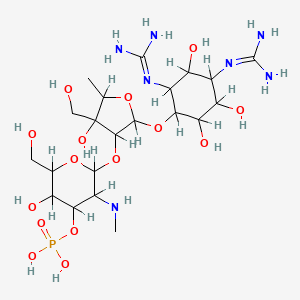

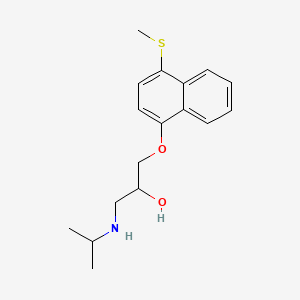

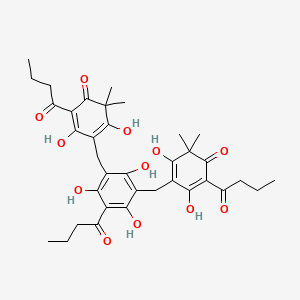

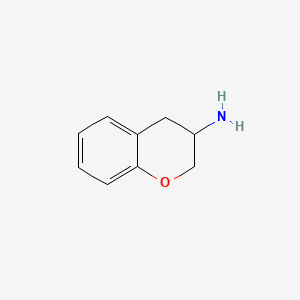

Feasible Synthetic Routes

A: Zinc Undecylenate is a salt of undecylenic acid and zinc commonly used as a topical antifungal agent. It is the active ingredient in many over-the-counter antifungal preparations, particularly for the treatment of fungal skin infections like athlete's foot (tinea pedis). [, , ]

A: The molecular formula of Zinc Undecylenate is C22H38O4Zn. Its molecular weight is 431.94 g/mol. []

ANone: Yes, several analytical methods have been developed for quantifying Zinc Undecylenate in various formulations. These include:

- Atomic Absorption Spectrophotometry (AAS): This method measures the absorbance of zinc atoms in a sample. []

- EDTA Complexometry: This technique involves titrating the sample with EDTA to determine the zinc content. []

- High-Performance Liquid Chromatography (HPLC): After conversion to 4'-nitrophenacyl esters, HPLC can be used to separate and quantify both undecylenic acid and zinc undecylenate. []

- Gas Chromatography with Flame Ionization Detection (GC/FID): This method, coupled with methyl esterification, allows for the quantification of undecylenic acid and zinc undecylenate in cosmetics. []

- Fluorimetric Liquid Chromatography: This method offers a simple approach for analyzing both undecylenic acid and zinc undecylenate in pharmaceutical preparations. []

A: While undecylenic acid itself exhibits antifungal properties, research suggests that its salts, like Zinc Undecylenate, demonstrate significantly enhanced efficacy. Studies have shown that undecylenate salts can be four times more potent than the free acid and over 30 times more effective than caprylic acid. []

ANone: Yes, several clinical studies have demonstrated the efficacy of Zinc Undecylenate in treating fungal skin infections:

- Tinea Pedis: A double-blind study showed that a powder containing 2% undecylenic acid and 20% Zinc Undecylenate was significantly more effective in achieving negative cultures and improving symptoms like erythema and scaling compared to a placebo. []

- Dermatophytoses of Glabrous Skin: Another double-blind study demonstrated that a cream containing 3% undecylenic acid and 20% Zinc Undecylenate was as effective as 1% tolnaftate cream in treating these infections. []

ANone: Research has investigated the toxicity of Zinc Undecylenate on aquatic organisms:

- Marine Rotifers: A study found that concentrations of Zinc Undecylenate above 12.5 mg L-1 significantly reduced the population growth rate of Brachionus plicatilis. []

- Marine Diatoms: Similar results were observed with the marine diatom Skeletonema costatum, where concentrations above 10 mg L-1 of Zinc Undecylenate impacted its population growth rate. []

ANone: Interestingly, Zinc Undecylenate has demonstrated potential in materials science and polymer chemistry:

- Catalyst in Ring-Opening Polymerization: Research has shown that Zinc Undecylenate can act as a catalyst in the ring-opening polymerization of caprolactone monomers, leading to the production of polycaprolactone. This polymer has applications in biodegradable plastics and drug delivery systems. [, , ]

- Nanomaterial Synthesis: Zinc Undecylenate serves as a precursor for the synthesis of Eu3+-doped ZnB2O4 (B = Al3+, Ga3+) nanospinels, which are red phosphors with potential applications in display technologies and lighting. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)